molecular formula C8H7N3 B14250918 Pyrazino[1,2-A][1,4]diazepine CAS No. 443143-98-4

Pyrazino[1,2-A][1,4]diazepine

Cat. No.: B14250918
CAS No.: 443143-98-4
M. Wt: 145.16 g/mol
InChI Key: TZVGQHQSXNKBMK-UHFFFAOYSA-N
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Description

Pyrazino[1,2-A][1,4]diazepine: is a heterocyclic compound that features a fused ring system combining pyrazine and diazepine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrazino[1,2-A][1,4]diazepine typically involves the annulation of the diazepine ring onto preformed pyrazine derivatives. One common method includes the reaction of bromomethylcarboethoxypyrazines with guanidine nitrate or S-methylisothiourea sulphate in the presence of potassium carbonate . Another approach involves the recyclization of furan rings of 5-methyl-furfurylamides under acidic conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: Pyrazino[1,2-A][1,4]diazepine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of Pyrazino[1,2-A][1,4]diazepine involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate biological pathways, leading to various therapeutic effects. For example, some derivatives may inhibit enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Uniqueness: Pyrazino[1,2-A][1,4]diazepine is unique due to its specific ring fusion and the resulting electronic and steric properties. These properties can lead to distinct biological activities and make it a valuable scaffold in drug discovery .

Properties

CAS No.

443143-98-4

Molecular Formula

C8H7N3

Molecular Weight

145.16 g/mol

IUPAC Name

pyrazino[1,2-a][1,4]diazepine

InChI

InChI=1S/C8H7N3/c1-2-9-6-8-7-10-3-5-11(8)4-1/h1-7H

InChI Key

TZVGQHQSXNKBMK-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=CN=CC2=CN=C1

Origin of Product

United States

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